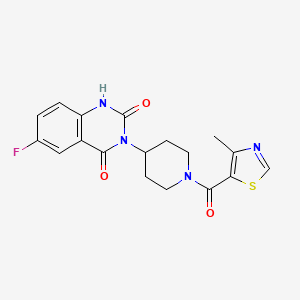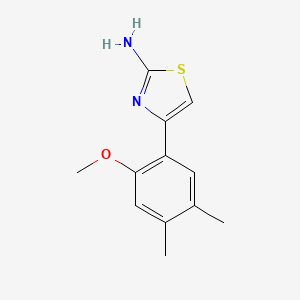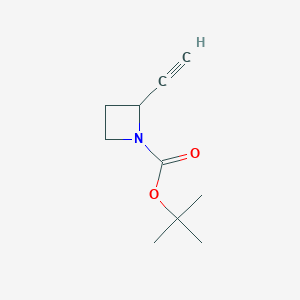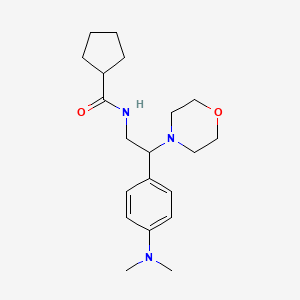![molecular formula C26H30N2O3 B2410601 3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide CAS No. 1448074-58-5](/img/structure/B2410601.png)
3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor and has been studied for its potential use in the treatment of drug addiction, particularly cocaine addiction.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Compounds closely related to 3-(2-Methoxynaphthalen-1-YL)-N-[4-(4-methoxypiperidin-1-YL)phenyl]propanamide have demonstrated potential in the development of new therapeutic agents. For example, derivatives of similar compounds have shown significant antibacterial and antifungal activities, suggesting their utility in treating microbial infections (Helal et al., 2013). Additionally, novel derivatives have been synthesized and characterized, displaying potent and selective binding and activity at the sigma(1) receptor, indicating potential applications in tumor research and therapy (Berardi et al., 2005).
Organic Chemistry Contributions
Research in organic chemistry has led to the synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives, offering potential as antibacterial and antifungal agents with significant activity levels, comparable to standard treatments like Ampicillin and Flucanazole (Helal et al., 2013). Furthermore, the preparation and detailed analysis of novel naproxen derivatives provide valuable insights into their structural and spectral data, contributing to the field's understanding of such compounds (Manolov et al., 2021).
Pharmacological Developments
In pharmacology, the exploration of methyl substitution on the piperidine ring of related derivatives has unveiled their high potency and selectivity for sigma(1) receptors, offering new avenues for PET experiments and antiproliferative activities against cancer cells, such as rat C6 glioma cells (Berardi et al., 2005). This research emphasizes the potential of these compounds in developing novel therapeutic strategies for cancer and other sigma receptor-related conditions.
Propriétés
IUPAC Name |
3-(2-methoxynaphthalen-1-yl)-N-[4-(4-methoxypiperidin-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-30-22-15-17-28(18-16-22)21-10-8-20(9-11-21)27-26(29)14-12-24-23-6-4-3-5-19(23)7-13-25(24)31-2/h3-11,13,22H,12,14-18H2,1-2H3,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIOJSNHYFQGSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=C(C=CC4=CC=CC=C43)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole](/img/structure/B2410518.png)


![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2410523.png)



![N-(2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2410533.png)
![2-(methylsulfanyl)-N-[2-(pyrrolidin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2410534.png)

![4-Chloro-2-methyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydroindole-5-carbaldehyde](/img/structure/B2410536.png)

![1-{[1-(4-Chlorobenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2410539.png)
